S-Prop-1-en-1-yl-L-cysteine
Overview
Description
S-Prop-1-en-1-yl-L-cysteine is a sulfur-containing amino acid found in garlic (Allium sativum L.). It is a stereoisomer of S-allyl-L-cysteine, another important sulfur-containing amino acid. This compound is known for its beneficial pharmacological effects, particularly in aged garlic extract. The existence of this compound in garlic preparations has been known since the 1960s .
Preparation Methods
Synthetic Routes and Reaction Conditions: S-Prop-1-en-1-yl-L-cysteine can be synthesized through the isomerization of S-allyl-L-cysteine under strong basic conditions using potassium tert-butoxide . This method involves the conversion of S-allyl-L-cysteine to this compound by rearranging the double bond position.
Industrial Production Methods: In industrial settings, this compound is typically produced through the aging process of garlic. During this process, the concentration of this compound increases significantly, reaching levels similar to those of S-allyl-L-cysteine .
Chemical Reactions Analysis
Types of Reactions: S-Prop-1-en-1-yl-L-cysteine undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or oxygenase enzymes.
Reduction: Reducing agents like sodium borohydride can be used to reduce this compound.
Substitution: Nucleophilic substitution reactions can occur with reagents like halogens or other nucleophiles.
Major Products: The major products formed from these reactions include various sulfur-containing compounds that retain the beneficial properties of the original compound .
Scientific Research Applications
S-Prop-1-en-1-yl-L-cysteine has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of other sulfur-containing compounds and as a reagent in various chemical reactions.
Industry: It is used in the production of aged garlic extract, which is marketed for its health benefits.
Mechanism of Action
S-Prop-1-en-1-yl-L-cysteine exerts its effects through various molecular targets and pathways:
Immunomodulatory Effects: It modulates the immune system by influencing cytokine production and immune cell activity.
Antihypertensive Effects: The compound reduces blood pressure by affecting the renin-angiotensin system and enhancing nitric oxide production.
Antioxidative Effects: It scavenges free radicals and enhances the activity of antioxidant enzymes.
Comparison with Similar Compounds
S-Prop-1-en-1-yl-L-cysteine is unique compared to other similar compounds due to its specific pharmacological properties and its presence in aged garlic extract. Similar compounds include:
S-allyl-L-cysteine: Another sulfur-containing amino acid with similar health benefits.
Alliin: A precursor to allicin, known for its antimicrobial properties.
Methiin: Another sulfur-containing compound found in garlic with antioxidative properties.
Properties
IUPAC Name |
(2R)-2-amino-3-prop-1-enylsulfanylpropanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2S/c1-2-3-10-4-5(7)6(8)9/h2-3,5H,4,7H2,1H3,(H,8,9)/t5-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYGGRRPFVXHQQW-YFKPBYRVSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CSCC(C(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC=CSC[C@@H](C(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00720195 | |
Record name | S-Prop-1-en-1-yl-L-cysteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00720195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15042-98-5 | |
Record name | S-Prop-1-en-1-yl-L-cysteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00720195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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